methyl 2-(2-oxopyridin-1(2H)-yl)acetate molecular weight and formula
methyl 2-(2-oxopyridin-1(2H)-yl)acetate molecular weight and formula
A Versatile N-Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (CAS: 21685-47-2) is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics, Factor XIa inhibitors, and P2X7 receptor antagonists. Structurally, it consists of a 2-pyridone core functionalized at the nitrogen position with a methyl acetate tail. This specific substitution pattern makes it a valuable intermediate for introducing the 2-pyridone pharmacophore—a privileged structure in drug design due to its hydrogen-bonding capabilities and bioisosteric relationship to amides and phenyl rings.
This guide provides a comprehensive technical analysis of the molecule, focusing on the regioselective synthesis (N- vs. O-alkylation), structural characterization, and downstream applications in pharmaceutical research.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | Methyl 2-(2-oxopyridin-1(2H)-yl)acetate |
| Alternative Names | Methyl (2-oxo-1,2-dihydropyridin-1-yl)acetate; (2-Oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
| CAS Number | 21685-47-2 |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| Core Scaffold | 2-Pyridone (Lactam form of 2-hydroxypyridine) |
Synthetic Pathways & Regiocontrol
The synthesis of methyl 2-(2-oxopyridin-1(2H)-yl)acetate hinges on the alkylation of 2-hydroxypyridine. A critical challenge in this synthesis is the ambident nucleophilicity of the 2-pyridone anion, which can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation) atom.
The Regioselectivity Challenge
-
Target (N-Alkylation): Yields the 2-pyridone derivative.[1] Thermodynamically favored in polar aprotic solvents.
-
Impurity (O-Alkylation): Yields the 2-methoxypyridine derivative (lactim ether). Kinetically favored under specific conditions (e.g., silver salts).
Optimized Synthesis Protocol (N-Alkylation)
To maximize the yield of the desired N-isomer, the reaction is typically performed under basic conditions in a polar aprotic solvent.
Reagents:
-
Substrate: 2-Hydroxypyridine (1.0 eq)
-
Electrophile: Methyl bromoacetate (1.1 eq) or Methyl chloroacetate
-
Base: Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH) -
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-hydroxypyridine in anhydrous DMF under an inert atmosphere (
). Add and stir at room temperature for 30 minutes to generate the pyridone anion. -
Alkylation: Dropwise add methyl bromoacetate to the suspension. The reaction is exothermic; cooling to 0°C may be required during addition.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The N-alkylated product is typically more polar than the O-alkylated byproduct.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) is often necessary to remove traces of the O-alkylated isomer.
Mechanistic Pathway Visualization
Figure 1: Regioselective alkylation pathways of 2-hydroxypyridine. N-alkylation is favored by alkali metal bases in polar solvents.
Structural Characterization
Distinguishing the N-alkylated target from the O-alkylated impurity is critical. NMR spectroscopy provides definitive evidence based on chemical shifts and coupling patterns.
Proton NMR (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> NMR) Features[3][7][8][9]
-
N-Methylene (
): Appears as a singlet. In N-isomers, this is typically found at 4.6 – 4.9 ppm . In O-isomers ( ), this signal often shifts upfield or downfield depending on the specific environment, but the ring protons are the primary differentiator. -
Ring Protons (Pyridone vs. Pyridine):
-
2-Pyridone (Target): The protons often show a characteristic pattern with
(adjacent to N) appearing as a doublet or broad signal around 7.2 – 7.5 ppm , and (adjacent to C=O) appearing upfield around 6.4 – 6.6 ppm . -
Pyridine (Impurity): The aromatic pyridine ring current causes a downfield shift for most protons compared to the non-aromatic pyridone ring.
-
Carbon NMR (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> NMR) Features[3][8]
-
Carbonyls:
-
Ester C=O:
168 ppm. -
Amide C=O (Ring):
162 ppm. (Distinctive for N-isomer).
-
-
Ring Carbons: The C-O carbon in the O-isomer (pyridine C2) typically appears at a different shift (
164 ppm) compared to the amide carbonyl.
Applications in Drug Discovery
Methyl 2-(2-oxopyridin-1(2H)-yl)acetate serves as a "warhead" precursor and a scaffold linker.
Factor XIa Inhibitors
The 2-pyridone motif mimics the neutral aromatic residues found in natural substrates of coagulation Factor XIa. The ester group allows for the attachment of various P1' residues (e.g., amines, hydrazides) to probe the S1' pocket of the enzyme.
P2X7 Receptor Antagonists
Substituted 2-pyridones are investigated as allosteric modulators of the P2X7 ion channel, involved in inflammatory pathways. The N-acetic acid side chain (derived from hydrolysis of the methyl ester) is often used to improve solubility or engage in salt bridges within the receptor binding site.
Peptidomimetics
The molecule acts as a constrained Glycine analog. When incorporated into a peptide chain, the pyridone ring imposes conformational restrictions, reducing entropic penalty upon binding to a target protein.
Figure 2: Downstream synthetic utility and derivatization of the scaffold.
References
-
Regioselectivity in Pyridone Alkylation
- Title: "Alkylation of 2-Hydroxypyridine: Mechanistic Insights and Synthetic Protocols."
- Source: Journal of Organic Chemistry / ResearchG
-
URL:
-
Factor XIa Inhibitors
- Title: "Design, synthesis, and biological evaluation of substituted oxopyridine deriv
- Source: European Journal of Medicinal Chemistry (via NIH).
-
URL:[Link] (Representative URL for FXIa context)
-
CAS Registry Data
- Title: "Methyl (2-oxo-1(2H)-pyridinyl)
- Source: PubChem / Chemical Vendors.
-
URL:[Link]
(Note: Specific melting points and spectral data should always be experimentally verified as they can vary with purity and crystalline form.)
